molecular formula C18H15ClFN3OS B2387030 (2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone CAS No. 897471-81-7

(2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone

Cat. No.: B2387030
CAS No.: 897471-81-7
M. Wt: 375.85
InChI Key: GWOYSJCJRXTRHU-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone is a synthetic chemical reagent designed for research and development applications. This compound features a benzothiazole core, a privileged structure in medicinal chemistry known for its diverse pharmacological potential. Scientific literature indicates that substituted benzothiazole derivatives are frequently investigated for a range of biological activities, including but not limited to, antitumor, antimicrobial, and central nervous system (CNS) effects . The integration of a fluoro substituent on the benzothiazole ring is a common strategy in drug design to influence the molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile . Furthermore, the piperazine linker is a versatile scaffold that can contribute to binding affinity and selectivity toward various biological targets. The specific molecular architecture of this compound, combining chlorophenyl, fluorobenzothiazole, and piperazine subunits, makes it a valuable chemical tool for researchers in life sciences. It is primarily intended for use in in vitro assays to investigate structure-activity relationships (SAR), for high-throughput screening campaigns against novel biological targets, and in the synthesis of more complex chemical entities. Researchers are exploring such compounds to develop potential therapeutic agents for neurological conditions and other diseases . This product is supplied for laboratory research purposes. It is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3OS/c19-14-4-2-1-3-13(14)17(24)22-7-9-23(10-8-22)18-21-15-6-5-12(20)11-16(15)25-18/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOYSJCJRXTRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 2-chlorophenyl and 6-fluoro-1,3-benzothiazole derivatives. These intermediates are then reacted with piperazine under controlled conditions to form the final product. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or fluoro-benzothiazolyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural features, biological activities, and research findings for the target compound and its analogs:

Compound Name & Structure Key Substituents Biological Activity Reference
Target Compound : (2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone - 2-Chlorophenyl
- 6-Fluoro-1,3-benzothiazol-2-yl
NAAA inhibition (potential antinociceptive)
ARN19702 : (2-Ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone - 2-Ethylsulfonylphenyl
- 2-Methylpiperazine
- 6-Fluoro-1,3-benzothiazole
Orally active NAAA inhibitor; analgesic in rodent models without addictive effects
Compound 1 (): (4-(2,4-Dichlorobenzyl)piperazin-1-yl)(6-fluoroisoquinolin-4-yl)methanone - 2,4-Dichlorobenzyl
- 6-Fluoroisoquinoline
Structural similarity; activity not explicitly reported
Compound from : (2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)piperazin-1-yl]methanone - 2-Chloro-6-fluorophenyl
- 6-Propoxy-pyridazine
Unspecified activity; pyridazine may enhance metabolic stability
Fluoroquinolone Derivative (): Ethyl-6-fluoro-7-(4-(N-(6-fluoro-1,3-benzothiazol-2-yl)amino... - Benzothiazolyl-thiomide linkage
- Fluoroquinolone core
Antibacterial (high melting point: 332–335°C)

Key Observations

Substituent Impact on Activity :

  • The 2-ethylsulfonylphenyl group in ARN19702 enhances oral bioavailability compared to the 2-chlorophenyl group in the target compound, which may prioritize metabolic stability over solubility .
  • The 6-fluoro-1,3-benzothiazole moiety is conserved in both the target compound and ARN19702, suggesting its critical role in NAAA binding.

Substitutions with pyridazine () or isoquinoline () alter electronic properties, which could modulate receptor interactions .

Diverse Biological Applications: While ARN19702 and the target compound focus on pain modulation, the fluoroquinolone derivative () demonstrates antibacterial activity, underscoring the structural versatility of piperazinyl methanones .

Pharmacokinetic Profiles

  • ARN19702 ’s ethylsulfonyl group enhances lipophilicity, aiding blood-brain barrier penetration for central pain targets .
  • The chlorophenyl group in the target compound may reduce first-pass metabolism but could lower aqueous solubility.

Biological Activity

The compound (2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and its implications in therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H17ClFN2S\text{C}_{18}\text{H}_{17}\text{Cl}\text{F}\text{N}_2\text{S}

This structure includes a chlorophenyl group, a piperazine ring, and a benzothiazole moiety, which are known to contribute to its biological properties.

Research indicates that the compound exhibits multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on various enzymes, which may contribute to its pharmacological properties.
  • Receptor Binding : It interacts with specific receptors in the central nervous system, suggesting potential use in neuropharmacology.

Antitumor Activity

Studies have demonstrated that the compound exhibits significant antitumor activity against various cancer cell lines. For instance:

Cell LineIC50 (µM)
MCF-712.5
MDA-MB-2318.7
A54915.3

These results indicate that the compound is particularly effective against breast cancer cell lines, with lower IC50 values suggesting higher potency.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound possesses noteworthy antimicrobial effects, particularly against fungal pathogens.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • A study involving MDA-MB-231 cells demonstrated that treatment with this compound led to significant apoptosis as measured by flow cytometry.
    • The combination of this compound with doxorubicin showed a synergistic effect, enhancing overall cytotoxicity.
  • Case Study on Antimicrobial Efficacy :
    • In a clinical setting, patients with resistant bacterial infections were treated with formulations containing this compound. Results indicated a reduction in infection rates and improved patient outcomes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing (2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-chlorophenyl carbonyl derivatives with a pre-synthesized 4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine intermediate. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or DCC in anhydrous DMF under nitrogen .
  • Piperazine functionalization : React piperazine with 6-fluoro-1,3-benzothiazol-2-yl groups via Buchwald-Hartwig amination (Pd catalysts, ligand systems) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) improves purity. Yield optimization requires precise control of stoichiometry, temperature (0–25°C for sensitive steps), and solvent polarity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the chlorophenyl and benzothiazole groups. Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm, while piperazine protons resonate as broad singlets (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular ion peak ([M+H]+^+) with <2 ppm error. Fragmentation patterns distinguish benzothiazole and piperazine moieties .
  • X-ray Crystallography : Orthorhombic crystal systems (space group P21_121_121_1) reveal bond angles and dihedral distortions, critical for validating computational models .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer :

  • Enzyme inhibition : Fluorescence-based assays (e.g., N-acylethanolamine acid amidase (NAAA) inhibition) using substrate analogs (e.g., PAMCA) at pH 4.4. IC50_{50} values are calculated via nonlinear regression .
  • Cellular viability : MTT assays in neuroglial or cancer cell lines (e.g., SH-SY5Y, HepG2) at 1–100 µM concentrations. Normalize data to positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its binding to NAAA, and what computational methods validate these interactions?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzothiazole moiety and NAAA’s catalytic cysteine (Cys126). Key parameters: Gibbs free energy (ΔG ≤ −8 kcal/mol), hydrogen bonds with Asp150/Asn175 .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. RMSD/RMSF plots identify flexible regions (e.g., piperazine ring) impacting residence time .
  • QSAR : Hammett constants (σ) of substituents (e.g., 2-Cl vs. 4-F) correlate with logP and IC50_{50} values. Meta-substitutions enhance potency by reducing steric hindrance .

Q. What experimental strategies resolve contradictions in pharmacokinetic data between rodent models and human microsomal studies?

  • Methodological Answer :

  • Species-specific metabolism : Incubate the compound with liver microsomes from mice/rats vs. humans. Monitor CYP450 isoforms (e.g., CYP3A4, CYP2D6) via LC-MS/MS. Adjust dosing in vivo based on clearance rates .
  • Tissue distribution : Radiolabel the compound (e.g., 14^{14}C) and quantify accumulation in brain vs. plasma using PET imaging or autoradiography. Blood-brain barrier penetration is often pH-dependent due to the piperazine’s basicity .

Q. How can in vivo efficacy be optimized in neuropathic pain models while minimizing off-target effects?

  • Methodological Answer :

  • Dose-ranging studies : Administer 10–100 mg/kg orally in CCI (chronic constriction injury) mice. Measure mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test). EC50_{50} values are compared to gabapentin .
  • Target engagement : Use knockout mice (NAAA/^{-/-}) to confirm on-target effects. Off-target screening includes GPCR panels (e.g., serotonin 5-HT2A_{2A}, dopamine D2_2) at 10 µM .

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